(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one is an organic compound characterized by the presence of fluorine atoms and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one typically involves the reaction of 2,3-difluorobenzaldehyde with 3-hydroxyacetophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the hydroxyphenyl group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar structure but lacks the fluorine atoms and hydroxyphenyl group.
Methyl 4-fluorobenzoate: Contains a fluorine atom but differs in the overall structure and functional groups.
Uniqueness
(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of both fluorine atoms and a hydroxyphenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C55H32O8 |
---|---|
Molecular Weight |
820.8 g/mol |
IUPAC Name |
7-[3-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-2-(3-oxospiro[2-benzofuran-1,9'-xanthene]-4-yl)phenyl]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C55H32O8/c56-34-15-9-14-33(31-34)44(57)30-29-32-13-10-16-35(36-17-11-23-42-50(36)52(58)62-54(42)38-19-1-5-25-45(38)60-46-26-6-2-20-39(46)54)49(32)37-18-12-24-43-51(37)53(59)63-55(43)40-21-3-7-27-47(40)61-48-28-8-4-22-41(48)55/h1-31,56H/b30-29+ |
InChI Key |
CJTLRMGYMRIBGT-QVIHXGFCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC=CC(=C6C7=C8C(=CC=C7)C9(C1=CC=CC=C1OC1=CC=CC=C19)OC8=O)/C=C/C(=O)C1=CC(=CC=C1)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC(=C5C(=O)O3)C6=CC=CC(=C6C7=C8C(=CC=C7)C9(C1=CC=CC=C1OC1=CC=CC=C19)OC8=O)C=CC(=O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
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